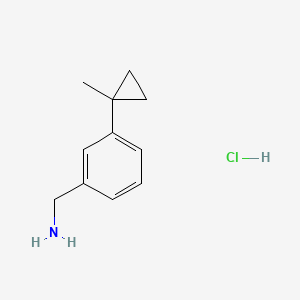
(3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
- (3-(Cyclopropyl)phenyl)methanamine hydrochloride
- (3-(1-Methylcyclopropyl)phenyl)ethanamine hydrochloride
Comparison:
- Structural Differences: The presence of the methyl group in (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride distinguishes it from its analogs, affecting its reactivity and interaction with biological targets.
- Unique Properties: The unique structure of this compound imparts specific chemical and biological properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
[3-(1-methylcyclopropyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(5-6-11)10-4-2-3-9(7-10)8-12;/h2-4,7H,5-6,8,12H2,1H3;1H |
Clave InChI |
YQLABEZGJAHOCP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC=CC(=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


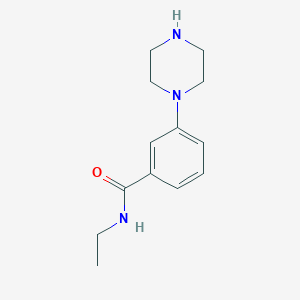
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)

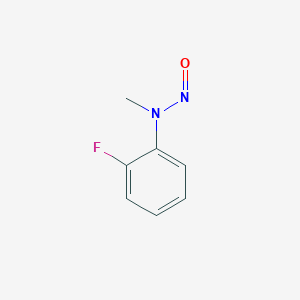
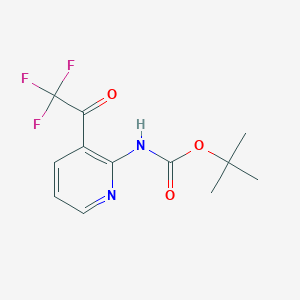
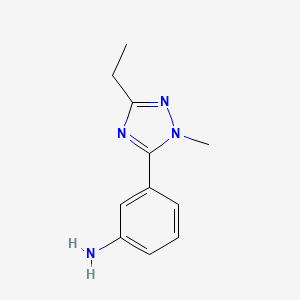

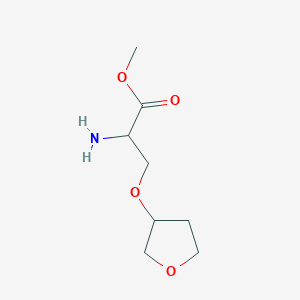
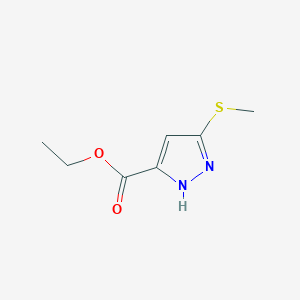
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
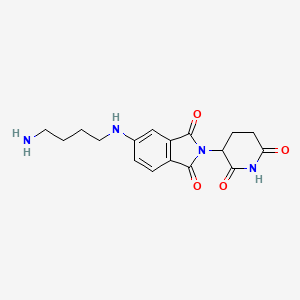
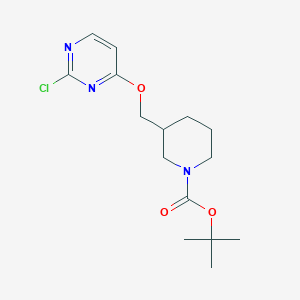
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
